Sinulariolide
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Overview
Description
Sinulariolide is a complex organic compound known for its unique structure and diverse applications. This compound features multiple chiral centers and a tricyclic framework, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sinulariolide involves several steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the tricyclic core.
Hydroxylation: to introduce the hydroxy group.
Methylation: to add methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes:
Catalysis: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Sinulariolide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Sinulariolide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sinulariolide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,5S,8E,12R,13R)-5,9,13-trimethyl-16-methylidene-15-oxo-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-12-yl acetate .
- (1R,3S,5S,7E,9R,12S,13R)-9,12-dihydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-7-en-15-one .
Uniqueness
What sets Sinulariolide apart is its specific arrangement of functional groups and chiral centers, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H30O4 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(1R,3S,5S,8E,12S,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one |
InChI |
InChI=1S/C20H30O4/c1-13-6-5-10-20(4)17(23-20)12-15-9-11-19(3,16(21)8-7-13)24-18(22)14(15)2/h6,15-17,21H,2,5,7-12H2,1,3-4H3/b13-6+/t15-,16+,17+,19-,20+/m1/s1 |
InChI Key |
FONRUOAYELOHDC-ZOOQSLMQSA-N |
Isomeric SMILES |
C/C/1=C\CC[C@]2([C@@H](O2)C[C@H]3CC[C@]([C@H](CC1)O)(OC(=O)C3=C)C)C |
Canonical SMILES |
CC1=CCCC2(C(O2)CC3CCC(C(CC1)O)(OC(=O)C3=C)C)C |
Synonyms |
11-epi-sinulariolide sinulariolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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